CuIn Alloy Target Eliminates In Aggregation and Arc Discharge Observed with Pure Indium Sputtering
When sputtered under variable power conditions, pure indium (In) targets exhibit severe performance limitations due to the metal's high ductility and low melting point (156.6 °C). The CuIn alloy target (37.0-45.5 wt% Cu; 54.5-63.0 wt% In) was explicitly developed to mitigate these issues. Experimental evidence from the patent specification demonstrates that the CuIn alloy enables stable sputtering across a wider power range, thereby eliminating indium aggregation and reducing the frequency of arc discharge events that degrade the structural quality of CIS/CIGS absorber films [1].
| Evidence Dimension | Sputtering Process Stability and Film Defect Density |
|---|---|
| Target Compound Data | Stable sputtering across variable power levels; no In aggregation; reduced arc discharge events. |
| Comparator Or Baseline | Pure In sputtering target (Baseline): Unstable at low power; surface oxidation and In particle aggregation at high power; frequent arc discharge. |
| Quantified Difference | Qualitative elimination of In aggregation and significant reduction in arc discharge frequency; enables broader process window. |
| Conditions | Magnetron sputtering for CIS/CIGS absorber layer deposition; CuIn composition 37.0-45.5 wt% Cu / 54.5-63.0 wt% In. |
Why This Matters
This directly impacts manufacturing yield and film uniformity; procurement of CuIn alloy targets reduces production downtime caused by target maintenance and ensures consistent thin-film quality essential for high-efficiency solar cells.
- [1] CN Patent 201210591040.9. (2013). Sputtering Copper Indium Alloy Target and Preparation Method Thereof. Chinese Patent Office. View Source
